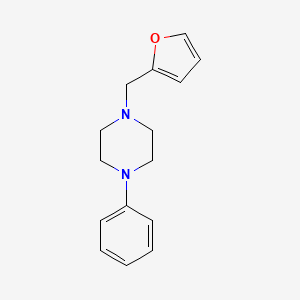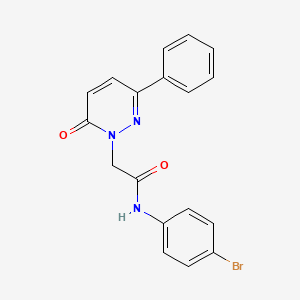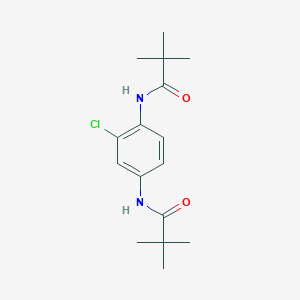![molecular formula C16H13N3O5 B5622164 5-[(2-methoxyphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5622164.png)
5-[(2-methoxyphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Oxadiazoles, including the specific compound , are synthesized through various chemical reactions involving the cyclization of hydrazides and carboxylic acids or their derivatives. The synthesis often involves a condensation reaction followed by cyclodehydration, utilizing reagents such as phosphorous oxychloride under controlled conditions to achieve the desired oxadiazole ring structure. Notably, the incorporation of substituents like 2-methoxyphenoxy and 4-nitrophenyl groups requires strategic functionalization of the precursor molecules to ensure the correct placement of these groups within the final molecule (Rai et al., 2009).
Molecular Structure Analysis
The molecular structure of oxadiazoles, including this compound, is characterized by the presence of a 1,2,4-oxadiazole ring, a heterocyclic compound containing oxygen and nitrogen atoms. This core structure significantly influences the compound's electronic and steric properties. Advanced spectroscopic techniques such as NMR and IR spectroscopy, alongside X-ray crystallography, are employed to elucidate the detailed structural attributes, including the positions of the methoxyphenoxy and nitrophenyl substituents, which play critical roles in determining the molecule's reactivity and interactions (Wang et al., 2005).
Chemical Reactions and Properties
Oxadiazoles are known for their participation in a variety of chemical reactions, including nucleophilic substitution and electrophilic addition, owing to the electron-rich nature of the oxadiazole ring. The presence of substituents like methoxyphenoxy and nitrophenyl groups further diversifies the chemical behavior of these compounds, influencing their reactivity towards different chemical agents. These properties are explored through reactions that demonstrate the compound's ability to act as a precursor for further chemical modifications, leading to a wide range of derivatives with potential applications in various fields (Kleier & Pilgram, 1987).
Physical Properties Analysis
The physical properties of “5-[(2-methoxyphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole,” such as melting point, boiling point, solubility in different solvents, and crystalline structure, are crucial for understanding its behavior in various environments. These properties are influenced by the molecular structure, particularly the presence of functional groups that can engage in hydrogen bonding and other intermolecular interactions. Analytical techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide insights into the thermal stability and phase transitions of the compound (Abboud et al., 2017).
Chemical Properties Analysis
The chemical properties of oxadiazoles, particularly their electronic characteristics, reactivity patterns, and potential as ligands or reactants in various chemical reactions, are of significant interest. Studies focusing on the electronic structure, as determined through computational methods and spectroscopic analysis, shed light on the compound's ability to participate in or catalyze specific chemical transformations. The electron-withdrawing or donating nature of the substituents affects the compound's overall reactivity and its interactions with other molecules, influencing its application potential in material science, pharmaceuticals, and other fields (Bouklah et al., 2006).
特性
IUPAC Name |
5-[(2-methoxyphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O5/c1-22-13-4-2-3-5-14(13)23-10-15-17-16(18-24-15)11-6-8-12(9-7-11)19(20)21/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVWXHLYVSCGTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Methoxyphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[4-(aminomethyl)-1-piperidinyl]-2-[3-(2-methyl-1H-imidazol-1-yl)propyl]-3(2H)-pyridazinone dihydrochloride](/img/structure/B5622090.png)
![(3R*,4S*)-1-[3-(ethylthio)propanoyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5622104.png)
![(3S*,4S*)-1-[(6-isopropyl-1-methyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5622106.png)
![1-butyl-3-cyclopropyl-5-[(1R*,2R*)-2-phenylcyclopropyl]-1H-1,2,4-triazole](/img/structure/B5622116.png)

![1-(2-furylmethyl)-N-[2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5622130.png)
![(1S*,5R*)-6-(2-methoxyethyl)-3-(2-methylpyrido[2,3-d]pyrimidin-4-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5622137.png)

![4-({[5-(4-chlorophenyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5622172.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5622188.png)

![2-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-3,5-difluoropyridine](/img/structure/B5622198.png)